Tapentadol-d5 O-Sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFZESOUVTBSA-ODWVCUCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858424 | |
| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-84-2 | |
| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Preparation of Tapentadol D5 O Sulfate for Research Applications
Deuterium (B1214612) Incorporation Methodologies for Stable Isotope Labeling
Stable isotope labeling, particularly with deuterium (²H), is a widely employed technique in drug development. musechem.com The replacement of hydrogen atoms with deuterium results in a molecule with similar chemical properties but a greater mass, which can lead to enhanced metabolic stability due to the kinetic isotope effect. musechem.comepo.org This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the former less susceptible to enzymatic cleavage. epo.org
Several methodologies are utilized for incorporating deuterium into pharmaceutical compounds:
Hydrogen Isotope Exchange (HIE): This versatile method involves the exchange of hydrogen atoms with deuterium through various catalytic processes. musechem.com Late-stage HIE is particularly advantageous as it allows for the introduction of deuterium into a complex molecule without the need for de novo synthesis from isotopically enriched starting materials. x-chemrx.com This approach is often more cost-effective and atom-economical. x-chemrx.com Catalysts such as palladium on carbon (Pd/C) and Raney nickel have shown efficacy in facilitating HIE reactions, often using D₂O as the deuterium source. x-chemrx.com Iridium-based catalysts have also been developed for the multiple-site incorporation of deuterium into a wide range of pharmaceutically relevant structures. nih.gov
Use of Deuterated Reagents: In cases where HIE is not feasible or regioselectivity is a concern, the synthesis can be carried out using deuterated starting materials or reagents. This traditional approach ensures the precise placement of deuterium atoms within the molecular structure. x-chemrx.com For instance, the synthesis of Tapentadol-d5 can involve the use of deuterated precursors in the synthetic pathway. researchgate.netresearchgate.net A known method for producing Tapentadol-d5 HCl involves a specific deuterium substitution pattern on the terminal ethyl group.
The choice of labeling strategy depends on factors such as the desired labeling pattern, the complexity of the target molecule, and cost considerations. For bioanalytical standards like Tapentadol-d5 O-Sulfate, a high degree of isotopic enrichment is crucial for accurate quantification in mass spectrometry-based assays. chemicalsknowledgehub.com
Chemical Synthesis of Tapentadol (B1681240) O-Sulfate and its Deuterated Analogues
The synthesis of this compound involves a multi-step process that begins with the synthesis of the deuterated parent drug, Tapentadol-d5, followed by sulfation.
The synthesis of tapentadol itself can be achieved through various routes, often involving the creation of its two chiral centers. researchgate.netgoogle.comgoogle.comgoogle.comepo.org One common approach starts with 1-(3-nitrophenyl)propan-1-one, which undergoes a Mannich reaction to introduce the dimethylamino group. epo.org Chiral resolution is then performed to isolate the desired (2R,3R) stereoisomer. researchgate.netepo.org
For the deuterated analogue, Tapentadol-d5, the deuterium atoms are typically introduced at specific positions. In one documented example, the five deuterium atoms are located on the terminal ethyl group, resulting in 3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenol hydrochloride.
Once Tapentadol-d5 is obtained, the final step is the sulfation of the phenolic hydroxyl group. This reaction yields this compound, chemically named [3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenyl] hydrogen sulfate (B86663), with the deuterium atoms incorporated at the desired positions. synzeal.comnih.gov The non-deuterated Tapentadol O-Sulfate is a known metabolite of tapentadol. researchgate.net
| Compound | Key Synthetic Step | Precursor | Relevant Information |
|---|---|---|---|
| Tapentadol | Chiral resolution and subsequent reactions | 1-(3-nitrophenyl)propan-1-one | Multiple synthetic routes exist to create the two chiral centers. researchgate.netgoogle.comgoogle.comgoogle.comepo.org |
| Tapentadol-d5 | Incorporation of deuterium into the ethyl group | Deuterated synthetic precursors | Results in 3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenol hydrochloride. |
| Tapentadol O-Sulfate | Sulfation of the phenolic hydroxyl group | Tapentadol | A major metabolite of tapentadol. researchgate.net |
| This compound | Sulfation of the phenolic hydroxyl group | Tapentadol-d5 | Used as an internal standard in bioanalytical methods. nih.gov |
Purification and Characterization of this compound Reference Materials
The purification and characterization of this compound are critical to ensure its suitability as a reference material for bioanalytical applications. After synthesis, the compound must be purified to remove any unreacted starting materials, byproducts, or other impurities.
Purification Techniques: High-performance liquid chromatography (HPLC) is a powerful technique commonly used for the purification of pharmaceutical compounds and their metabolites. chemicalsknowledgehub.com Reversed-phase HPLC, utilizing columns such as C18, is often employed to separate the desired compound based on its hydrophobicity. nih.govijpsjournal.com
Characterization Methods: A comprehensive characterization is necessary to confirm the identity, purity, and isotopic enrichment of the final product. The following analytical techniques are typically used:
Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight and isotopic composition of this compound. chemicalsknowledgehub.com High-resolution mass spectrometry can provide an accurate mass measurement, confirming the elemental composition. chemicalsknowledgehub.com Tandem mass spectrometry (LC-MS/MS) is used to determine the fragmentation pattern, which further confirms the structure and is essential for developing quantitative bioanalytical methods. nih.govoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule. For deuterated compounds, the absence of signals at the positions of deuterium incorporation in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum provide definitive evidence of successful labeling.
Purity Assessment: The purity of the reference material is typically determined by HPLC with UV or MS detection. The peak area of the main compound relative to the total peak area of all components provides a measure of its purity. ijpsjournal.com
The chemical and physical properties of Tapentadol O-Sulfate are well-documented. nih.gov These properties, along with those of its deuterated analog, are essential for developing and validating analytical methods.
| Property | Tapentadol O-Sulfate | This compound |
|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₄S synzeal.comnih.gov | C₁₄H₁₈D₅NO₄S |
| Molecular Weight | 301.40 g/mol synzeal.comnih.gov | Approx. 306.43 g/mol |
| CAS Number | 1300037-87-9 synzeal.comnih.gov | Not consistently available |
| IUPAC Name | [3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenyl] hydrogen sulfate nih.gov | [3-[(2R,3R)-5-(dimethylamino)-4-methyl-1,1,1,2,2-pentadeuterio-pentan-3-yl]phenyl] hydrogen sulfate (inferred) |
Production of Certified Reference Materials for Bioanalytical Standardization
Certified Reference Materials (CRMs) are essential for the validation and standardization of bioanalytical methods. cerilliant.com The production of this compound as a CRM involves a rigorous process to ensure its quality, stability, and traceability.
The process typically includes:
Synthesis and Purification: As described in the previous sections, the compound is synthesized with high isotopic enrichment and purified to a high degree of chemical purity.
Comprehensive Characterization: The identity and purity of the material are confirmed using a battery of analytical techniques. The concentration of the CRM solution is accurately determined.
Homogeneity and Stability Studies: The homogeneity of the CRM batch is assessed to ensure that all units have the same properties. Stability studies are conducted under various storage conditions to determine the shelf life and appropriate storage recommendations.
Certification: The CRM is certified by an accredited body, and a certificate of analysis is issued. This certificate provides detailed information about the material's properties, including its identity, purity, concentration, uncertainty, and traceability to national or international standards. cerilliant.com
This compound CRMs are used as internal standards in quantitative bioanalytical methods, such as LC-MS/MS, for the determination of Tapentadol O-Sulfate in biological matrices like plasma, serum, and urine. nih.govnih.govfda.gov The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the analytical results. researchgate.net
The validated concentration ranges for the analysis of tapentadol and its metabolites, including the O-sulfate, in biological fluids have been established in various studies. For instance, a validated LC-MS/MS method for plasma had a range of 5.00 to 400 ng/mL for tapentadol-O-sulfate. fda.gov Another study reported a lower limit of quantification (LLOQ) of 1 ng/mL for tapentadol-O-sulfate in serum. nih.gov
Bioanalytical Method Development and Validation Utilizing Tapentadol D5 O Sulfate
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of Tapentadol (B1681240) and its metabolites in biological samples due to its high sensitivity, selectivity, and speed. fda.govjapsonline.comfda.gov Validated LC-MS/MS methods have been established for the simultaneous determination of Tapentadol and its O-sulfate and O-glucuronide metabolites in plasma. fda.govfda.gov
Effective chromatographic separation is fundamental to resolving the analyte of interest from endogenous matrix components and other related metabolites, thereby minimizing ion suppression and ensuring accurate quantification. Due to the polar nature of sulfate (B86663) metabolites, specialized chromatographic techniques are often required.
Hydrophilic Interaction Liquid Chromatography (HILIC): The polar basic characteristics of Tapentadol and its metabolites make them ideal candidates for HILIC separation. cerilliant.com HILIC columns, such as the Ascentis® Express HILIC, utilize a high organic mobile phase (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., 5 mM ammonium (B1175870) formate). cerilliant.com This mode of chromatography provides excellent retention and separation for polar compounds like Tapentadol O-Sulfate, which may be poorly retained on traditional reversed-phase columns. cerilliant.com One study demonstrated the efficient separation of Tapentadol and its metabolites, including the O-sulfate, in under 1.5 minutes using HILIC conditions. cerilliant.com
Reversed-Phase Liquid Chromatography (RP-LC): While HILIC is well-suited for polar metabolites, reversed-phase columns, particularly C18 columns, are also widely used. oup.comresearchgate.net Methods using UPLC BEH C18 or Luna-C18 columns have been developed. japsonline.comresearchgate.net These methods often employ gradient elution with mobile phases consisting of an aqueous component (e.g., 0.01 M ammonium formate (B1220265) or 2 mM ammonium acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. japsonline.comresearchgate.netnih.gov Optimization of the mobile phase pH and gradient profile is crucial for achieving adequate retention and separation of the sulfate metabolite from the parent drug and the glucuronide conjugate. researchgate.netnih.gov
Table 1: Examples of Chromatographic Conditions for Tapentadol Metabolite Analysis
| Parameter | Method 1 (HILIC) cerilliant.com | Method 2 (RP-UPLC) researchgate.netnih.gov | Method 3 (RP-LC) japsonline.com |
|---|---|---|---|
| Column | Ascentis Express HILIC, 10 cm x 2.1 mm, 2.7 µm | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Luna-C18, 100 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM ammonium formate in water | 0.01 M ammonium formate (pH 4) | 2 mM ammonium acetate buffer (pH 3.6) |
| Mobile Phase B | 5 mM ammonium formate in acetonitrile | Methanol | Acetonitrile |
| Gradient | Isocratic (5:95, A:B) | Gradient elution | Isocratic (10:90, A:B) |
| Flow Rate | 0.6 mL/min | Not specified | 0.7 mL/min |
| Column Temp. | 50 ºC | 45 °C | Not specified |
| Run Time | < 2 minutes | ~1.5 minutes | 4.5 minutes |
Tandem mass spectrometry provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
For the analysis of Tapentadol O-Sulfate, detection is typically performed using an electrospray ionization (ESI) source operating in positive mode (ESI+). cerilliant.comoup.comresearchgate.net The precursor ion for Tapentadol O-Sulfate corresponds to its protonated molecule [M+H]⁺, which has a monoisotopic mass of 301.13 Da. cerilliant.com While specific MRM transitions for Tapentadol-d5 O-Sulfate are not detailed in the reviewed literature, the principle involves monitoring the transition from the deuterated precursor ion to a specific, stable product ion. For comparison, the optimized MRM transitions for Tapentadol are often m/z 222.2 → 177.1. japsonline.com The selection of unique precursor-product ion transitions for both the analyte and its deuterated internal standard is paramount to prevent cross-talk and ensure analytical specificity. oup.com
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. nih.gov A SIL-IS, such as this compound, is an ideal internal standard for the quantification of Tapentadol O-Sulfate for several reasons:
Physicochemical Similarity: It shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. nih.gov
Correction for Matrix Effects: Any signal enhancement or suppression caused by the biological matrix will affect both the analyte and the SIL-IS to a similar degree. The ratio of the analyte peak area to the internal standard peak area remains constant, leading to more accurate and precise results. nih.gov
Improved Reproducibility: It compensates for variations in sample preparation recovery, injection volume, and instrument response. nih.gov
While studies have documented the use of Tapentadol-d3 and Tapentadol-d6 as internal standards for the parent drug, the specific use of this compound for its corresponding metabolite follows the best practice of using a dedicated SIL-IS for each analyte in a multiplexed assay to ensure the highest data quality. japsonline.comresearchgate.netnih.gov
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
Sample Preparation Techniques for Complex Biological Matrices
Biological matrices such as plasma and serum are complex mixtures containing proteins, salts, and phospholipids (B1166683) that can interfere with LC-MS/MS analysis. cerilliant.com Therefore, an effective sample preparation step is crucial to remove these interferences, concentrate the analyte, and improve the reliability of the method.
Protein precipitation (PPT) is a rapid and straightforward method for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile, to the biological sample to denature and precipitate the proteins. researchgate.netnih.govnih.govdovepress.com
Procedure: Typically, acetonitrile is added to the plasma or serum sample, often in a 3:1 or 4:1 ratio (solvent:sample). cerilliant.com The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte and its internal standard, can then be directly injected or evaporated and reconstituted in a suitable solvent. cerilliant.comresearchgate.net
Efficiency and Considerations: PPT is effective for high-throughput applications. cerilliant.com However, it is a non-selective technique, and the resulting supernatant may still contain other interferences like phospholipids, which can cause matrix effects. The composition of the final sample solvent is also critical; for HILIC methods, a high organic content is necessary to ensure good peak shape and avoid solvent mismatch issues. cerilliant.com Studies have shown that increasing the organic-to-sample ratio from 3:1 to 4:1 can result in better peak shape and a more rugged bioanalytical method. cerilliant.com
Solid-phase extraction (SPE) is a more selective and powerful sample preparation technique compared to PPT. It provides superior cleanup by separating the analytes from matrix components based on their physical and chemical properties. uc.pt
Procedure: SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The process includes four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest with a suitable solvent. uc.pt
Sorbent Selection: For Tapentadol and its metabolites, various SPE sorbents can be used. Mixed-mode strong cation exchange cartridges are effective for extracting the basic parent drug and its metabolites from matrices like urine and plasma. oup.comoup.com Reversed-phase sorbents (e.g., C18) can also be utilized to retain the compounds while allowing more polar interferences to be washed away. nih.gov
Efficiency: SPE provides cleaner extracts than PPT, significantly reducing matrix effects and often leading to improved sensitivity and accuracy. researchgate.net For example, specialized SPE plates like HybridSPE-Phospholipid have been shown to effectively remove phospholipids, eliminating a common source of interference in LC-MS/MS analysis. cerilliant.com
Table 2: Comparison of Sample Preparation Techniques for Tapentadol O-Sulfate Analysis
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Protein denaturation by organic solvent or salt. abcam.commdpi.com | Differential partitioning of compounds between liquid and solid phases. uc.pt |
| Selectivity | Low | High |
| Speed/Throughput | High, suitable for automation. cerilliant.com | Lower, can be automated with 96-well plates. oup.com |
| Cleanliness of Extract | Moderate, may contain phospholipids and other interferences. cerilliant.com | High, effectively removes salts, proteins, and phospholipids. cerilliant.com |
| Common Reagents | Acetonitrile, Methanol. nih.govdovepress.com | Mixed-mode, C18, or specialized cartridges; various wash and elution solvents. oup.comoup.com |
| Typical Application | Rapid screening, high-concentration samples. nih.gov | Low-concentration samples, methods requiring high accuracy and precision. oup.comresearchgate.net |
Micro-Extraction and Automated Sample Handling Techniques
Efficient sample preparation is a critical first step in the bioanalytical workflow, aiming to isolate the analyte of interest from complex biological matrices like plasma, serum, or urine. For Tapentadol O-Sulfate, various extraction techniques are employed to ensure clean samples, minimize matrix interference, and improve analytical sensitivity.
Commonly, solid-phase extraction (SPE) is utilized, which involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. japsonline.com The analyte is then eluted using an appropriate solvent. This technique is effective for separating tapentadol and its metabolites from plasma components. japsonline.comjapsonline.com Another prevalent method is protein precipitation (PPT) , where a solvent like acetonitrile is added to the serum or plasma sample to denature and precipitate proteins. nih.govnih.gov This is a rapid and simple technique often used in high-throughput analysis. nih.gov Liquid-liquid extraction (LLE) has also been applied for the analysis of tapentadol in biological samples. nih.gov
To enhance throughput and reproducibility, these extraction processes are frequently automated. gerstelus.com Automated systems can perform sequential steps, including sample mixing, addition of internal standards (like this compound), centrifugation, and transfer of the final extract for injection into the LC-MS/MS system. gerstelus.comoup.com Techniques like in-tube solid-phase microextraction (SPME) and other modern microextraction methods are designed for miniaturization and automation, reducing solvent consumption and sample volume while integrating seamlessly with analytical instrumentation. frontiersin.orgnih.gov For example, fully automated "Prep-and-Shoot" workflows allow for rapid sample processing, enabling the analysis of hundreds of samples in a single day. gerstelus.com
Rigorous Method Validation for Quantitative Bioanalysis
The validation of bioanalytical methods is essential to ensure that the data generated are reliable and reproducible. This process involves a series of experiments designed to assess the method's performance characteristics according to guidelines from regulatory bodies like the FDA.
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration that can be reliably distinguished from background noise. For Tapentadol O-Sulfate, these limits are typically established using LC-MS/MS. In studies involving canine plasma, the LLOQ for tapentadol sulfate was set at 1.0 ng/mL, with an LLOD below 0.1 ng/mL. avma.org In human serum and plasma, the LLOQ for Tapentadol O-Sulfate has been reported at 1 ng/mL and 5 ng/mL in different validated methods. nih.govfda.govfda.govresearchgate.net
Table 1: LLOQ and LLOD for Tapentadol O-Sulfate in Bioanalytical Methods
| Matrix | LLOQ (ng/mL) | LLOD (ng/mL) | Reference |
|---|---|---|---|
| Human Serum | 1 | Not Reported | nih.govresearchgate.net |
| Human Plasma | 5 | Not Reported | fda.govfda.gov |
| Canine Plasma | 1 | < 0.1 | avma.org |
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a defined range. Calibration curves are generated by analyzing samples with known concentrations of Tapentadol O-Sulfate. The performance is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1.
For Tapentadol O-Sulfate, methods have been validated over specific concentration ranges. One LC-MS/MS method demonstrated a validated range of 5.00 to 400 ng/mL in plasma. fda.govfda.gov Another study reported a correlation coefficient of ≥0.9929 for the calibration curve of Tapentadol O-Sulfate. nih.govdovepress.com High correlation coefficients (r² > 0.995) are consistently achieved for tapentadol and its metabolites, indicating excellent linearity. avma.org
Table 2: Linearity and Calibration Range for Tapentadol O-Sulfate
| Analyte | Matrix | Validated Range (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Tapentadol O-Sulfate | Human Plasma | 5.00 - 400 | Not explicitly stated, but method validated | fda.govfda.gov |
| Tapentadol O-Sulfate | Human Serum | Not explicitly stated | ≥0.9929 (r) | nih.govdovepress.com |
| Tapentadol Sulfate | Canine Plasma | Not explicitly stated | > 0.995 | avma.org |
Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal value.
For methods analyzing tapentadol and its metabolites, intra-day and inter-day precision values are typically required to be within 15% RSD (20% at the LLOQ). japsonline.com Accuracy is generally expected to be within ±15% of the nominal value (±20% at the LLOQ). japsonline.com Studies on tapentadol have reported intra-day and inter-day precision with %RSD ranging from 1.73% to 11.38%, and accuracy between 97.34% and 103.74%. japsonline.comjapsonline.com For tapentadol sulfate specifically, QC samples were found to be within a tolerance of ±15% of the nominal value. avma.org
Table 3: Accuracy and Precision Data for Tapentadol Analogs
| Parameter | Analyte | Concentration Levels | Acceptance Criteria | Reported Findings | Reference |
|---|---|---|---|---|---|
| Intra- & Inter-Day Precision (%RSD) | Tapentadol | Low, Medium, High QC | <15% | 1.73% - 11.38% | japsonline.comjapsonline.com |
| Intra- & Inter-Day Accuracy (%) | Tapentadol | Low, Medium, High QC | 85-115% | 97.34% - 103.74% | japsonline.comjapsonline.com |
| Accuracy (%) | Tapentadol Sulfate | QC Samples | 85-115% | Within ±15% of nominal value | avma.org |
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the biological matrix, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of LC-MS/MS assays. The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of Tapentadol O-Sulfate.
The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal. oup.com Matrix effects are evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. Studies on tapentadol have demonstrated that with appropriate extraction techniques like SPE, the matrix effect can be negligible, with %RSD values for the matrix factor being very low. japsonline.comjapsonline.com The use of a SIL-IS is crucial for correcting any residual matrix effects that are not eliminated by sample cleanup. oup.com
The stability of an analyte in a biological matrix under various storage and handling conditions must be thoroughly investigated to ensure that the measured concentration reflects the original concentration in the sample. Stability studies for Tapentadol O-Sulfate involve exposing QC samples to different conditions.
These conditions typically include:
Freeze-Thaw Stability: Assessing degradation after multiple cycles of freezing and thawing.
Bench-Top Stability: Evaluating stability at room temperature for a period simulating sample processing time.
Long-Term Stability: Determining stability in frozen storage over an extended period.
Post-Preparative Stability: Assessing stability in the processed sample extract, often in an autosampler.
Studies on tapentadol and its metabolites have shown good stability under these various conditions, with concentrations remaining within ±15% of their nominal values. japsonline.comoup.com For instance, tapentadol has been found to be stable for at least 6.5 hours on the bench-top, through three freeze-thaw cycles, and for 121 days at -50°C. japsonline.com Similar stability profiles are expected and must be confirmed for Tapentadol O-Sulfate to ensure data integrity in clinical and preclinical studies.
Enzymatic and Biochemical Investigations of Tapentadol O Sulfation
Identification and Characterization of Human Cytosolic Sulfotransferase (SULT) Isoforms Responsible
The sulfation of tapentadol (B1681240) is not a uniform process and is carried out by specific members of the SULT superfamily. Research has focused on identifying which of the thirteen human SULTs are capable of metabolizing this compound.
Role of SULT1A1 in Tapentadol Sulfation Pathways
Studies have consistently identified SULT1A1 as a primary enzyme responsible for the sulfation of tapentadol. nih.govresearchgate.net SULT1A1, also known as thermostable phenol (B47542) sulfotransferase, plays a crucial role in the detoxification of a wide array of xenobiotics. nih.gov Its involvement in tapentadol metabolism underscores its importance in drug processing pathways. nih.govresearchgate.net Genetic variations, or single nucleotide polymorphisms (SNPs), in the SULT1A1 gene can lead to the expression of allozymes with differing enzymatic activities. nih.govnih.gov These genetic differences may influence the rate and extent of tapentadol sulfation, potentially affecting its pharmacokinetic profile in different individuals. nih.govresearchgate.net
Contribution of SULT1A3 to Tapentadol O-Sulfate Formation
Alongside SULT1A1, SULT1A3 has been identified as a major enzyme involved in the sulfation of tapentadol. researchgate.netnih.gov Kinetic analyses have revealed that SULT1A3 exhibits a high catalytic efficiency in this metabolic reaction. researchgate.netcancer-genetics.org SULT1A3 is known for its role in the sulfation of monoamines and related compounds. nih.gov The gene encoding SULT1A3 is located on chromosome 16, and similar to SULT1A1, genetic polymorphisms in SULT1A3 can result in allozymes with altered sulfating activity towards tapentadol. nih.govresearchgate.net
Exploration of Other Potential Sulfotransferase Isoform Involvement
While SULT1A1 and SULT1A3 are the predominant isoforms, research has shown that other SULTs may also contribute to tapentadol sulfation. Specifically, SULT1C4 has been found to display activity towards tapentadol, although to a lesser extent than SULT1A1 and SULT1A3. researchgate.netcancer-genetics.org In a systematic analysis of eleven human SULTs, SULT1A1 and SULT1A3 were confirmed as the major players in tapentadol sulfation. researchgate.net Further investigations into human organ cytosols revealed significant tapentadol-sulfating capacity in the small intestine and liver, consistent with the known tissue distribution of these key SULT isoforms. researchgate.net
Enzyme Kinetics of Tapentadol O-Sulfate Formation in Recombinant Systems
To quantify the efficiency and characteristics of tapentadol sulfation, enzyme kinetic studies have been performed using recombinant SULT enzymes. These studies provide valuable data on the interaction between the enzyme and the substrate.
Determination of Apparent Michaelis-Menten Parameters (Km and Vmax)
Kinetic analyses of tapentadol sulfation by the responsible SULT isoforms have been conducted to determine the Michaelis-Menten parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate). nih.gov For SULT1A1, kinetic studies have been performed with varying concentrations of tapentadol, and the resulting data were analyzed using non-linear regression to fit the Michaelis-Menten equation. nih.gov Similarly, kinetic analysis of SULT1A3 revealed it to have the highest catalytic efficiency for tapentadol sulfation among the isoforms tested. researchgate.netcancer-genetics.org The Vmax/Km value, a measure of catalytic efficiency, was significantly higher for SULT1A3, followed by SULT1A1 and then SULT1C4. researchgate.netcancer-genetics.org
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |
| SULT1A1 | Tapentadol | Data not available | Data not available |
| SULT1A3 | Tapentadol | Data not available | Data not available |
| SULT1C4 | Tapentadol | Data not available | Data not available |
Investigation of Inhibitory Effects and Substrate Specificity on SULT Activity
The activity of SULT enzymes can be influenced by the presence of other compounds, leading to inhibitory effects. For instance, hydroxylated polychlorinated biphenyls (OH-PCBs) have been shown to inhibit the activity of SULT1A1, which could potentially affect the metabolism of drugs like tapentadol. doi.org Understanding substrate specificity is also crucial. SULT1A1 and SULT1A3 are known to metabolize a variety of compounds, and the presence of these other substrates could competitively inhibit the sulfation of tapentadol. nih.govdoi.org Studies on SULT1A1 allozymes have shown differential sulfating activities not only towards tapentadol but also towards other analgesics like acetaminophen (B1664979) and O-desmethylnaproxen, highlighting the impact of genetic variability on substrate metabolism. nih.gov
In Vitro Metabolism Studies Using Subcellular and Cellular Models
The investigation of tapentadol's metabolism, particularly its O-sulfation, relies heavily on in vitro models that replicate the enzymatic environment of human tissues. These models range from subcellular fractions, which isolate specific enzyme types, to whole-cell systems that provide a more integrated view of metabolic processes.
Application of Hepatic Microsomal and Cytosolic Incubation Systems
The liver is the primary site of drug metabolism. To study specific metabolic pathways, the liver can be fractionated into subcellular components, principally the microsomal and cytosolic fractions. Phase I enzymes, like the cytochrome P450 (CYP) superfamily, are primarily located in the endoplasmic reticulum and are thus concentrated in the microsomal fraction. researchgate.net In contrast, sulfotransferases (SULTs), the enzymes responsible for sulfation, are cytosolic. nih.govresearchgate.net
Therefore, for studying the O-sulfation of tapentadol, the hepatic cytosolic fraction is the most relevant subcellular system. nih.govresearchgate.net Incubations using this fraction, fortified with the essential sulfate (B86663) donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), allow for the direct measurement of SULT activity towards tapentadol without the confounding influence of Phase I metabolic pathways. While human liver microsomes are used to investigate the potential for CYP-mediated drug-drug interactions, studies on sulfation specifically require the cytosolic fraction where SULT enzymes are located. nih.govscispace.com Research has demonstrated that among various human organ cytosols, the liver cytosol displays a significant capacity for sulfating tapentadol. researchgate.net
Utilization of Human Hepatocyte and S9 Fraction Assays
To gain a more comprehensive understanding of a drug's metabolism, models that incorporate a wider array of metabolic enzymes are employed. Human S9 fractions and cultured hepatocytes are two such systems. researchgate.netnih.gov
The S9 fraction contains both microsomal and cytosolic enzymes, thereby providing a platform to study the interplay between Phase I and Phase II metabolism. nih.gov For tapentadol, the S9 fraction allows for the simultaneous investigation of its minor oxidative metabolism via CYP enzymes and its major conjugation pathways, including both glucuronidation and sulfation. fda.gov The S9 assay is considered a cost-effective and robust screening tool that represents the metabolic functions of both microsomes and cytosol. researchgate.netnih.gov
Primary human hepatocytes represent the gold standard for in vitro metabolism studies, as they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure. researchgate.netnih.gov Studies using cultured human hepatoma cells, such as HepG2 cells, have successfully demonstrated the generation and subsequent release of sulfated tapentadol into the culture medium when the cells are exposed to the parent drug. researchgate.net This confirms that the necessary enzymatic machinery for tapentadol sulfation is active and functional within a cellular context, providing a model that closely mimics in vivo hepatic metabolism. researchgate.net
Characterization of Tapentadol Sulfating Capacity in Extrahepatic Tissues (e.g., Intestine)
While the liver is the main metabolic organ, extrahepatic tissues, particularly the small intestine, can also play a crucial role in the first-pass metabolism of orally administered drugs. muni.cz Investigations into the sulfating capacity of various human tissues have revealed that tapentadol can be metabolized outside the liver.
A comparative study analyzing cytosols prepared from four different human organs demonstrated significant tapentadol-sulfating capacity in both the small intestine and the liver. researchgate.net Notably, the small intestine exhibited the highest sulfating activity, even greater than that of the liver, while the lung and kidney showed lower but detectable activity. researchgate.net This finding is supported by studies using cultured Caco-2 cells, a human colon carcinoma cell line that serves as a model for the intestinal epithelium. These cells were also shown to produce and release sulfated tapentadol, confirming the intestine's capacity for this metabolic pathway. researchgate.net
Table 1: Tapentadol-Sulfating Activity in Human Organ Cytosols
| Organ | Tapentadol-Sulfating Activity (nmol/min/mg protein) |
| Small Intestine | 0.0203 |
| Liver | 0.0054 |
| Lung | Lower than Liver |
| Kidney | Lower than Liver |
Data sourced from a study analyzing tapentadol-sulfating activity in cytosols from various human organ specimens. researchgate.net
Influence of Genetic Polymorphisms on SULT Activity and Tapentadol Sulfation Phenotypes
The enzymes responsible for tapentadol sulfation, primarily SULT1A1 and SULT1A3, are subject to genetic variations known as single nucleotide polymorphisms (SNPs). researchgate.netnih.gov These SNPs can lead to the expression of enzyme variants (allozymes) with altered catalytic activity, stability, or expression levels, resulting in significant interindividual differences in drug metabolism. nih.govresearchgate.net
Studies have systematically investigated the impact of nonsynonymous missense coding SNPs in the SULT1A1 gene. nih.govnih.gov Recombinantly expressed SULT1A1 allozymes were compared to the wild-type enzyme for their ability to sulfate tapentadol. The results showed that different allozymes displayed significantly different sulfating activities, with some variants exhibiting decreased function. nih.govnih.gov This genetic variability may contribute to different pharmacokinetic profiles of tapentadol in individuals with different SULT1A1 genotypes. researchgate.net
Similarly, genetic polymorphisms in the SULT1A3/SULT1A4 genes, which code for the identical SULT1A3 protein, have been shown to affect the sulfation of tapentadol. pharmgkb.orgresearchgate.net For instance, the SULT1A3 variant K234N (rs1328799050) has been associated with a decreased rate of tapentadol sulfation in vitro compared to the wild-type enzyme. pharmgkb.org
Table 2: Effect of Selected SULT Polymorphisms on Tapentadol Sulfation
| Gene | Polymorphism (Variant) | Effect on Tapentadol Sulfation |
| SULT1A1 | Various cSNPs | Differential sulfating activities compared to wild-type. nih.govnih.gov |
| SULT1A3 | K234N (rs1328799050) | Decreased rate of sulfation compared to wild-type. pharmgkb.org |
Applications of Tapentadol D5 O Sulfate in Non Clinical Drug Metabolism and Disposition Studies
Utilization in Preclinical Pharmacokinetic and Mass Balance Research (In Vitro and Ex Vivo Models)
In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount. Stable isotope-labeled standards like Tapentadol-d5 O-Sulfate are critical for generating precise and accurate data in these studies.
In vitro and ex vivo models are routinely used to predict a drug's metabolic fate. These models include liver microsomes, S9 fractions, cultured hepatocytes, and tissue cytosols from various species. chemrxiv.org When studying the formation of tapentadol's sulfate (B86663) conjugate in these systems, this compound serves as an ideal internal standard for LC-MS/MS analysis. Because it is chemically identical to the endogenous metabolite, it exhibits the same behavior during sample extraction and chromatographic separation. oup.com However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for any analyte loss during sample workup and for matrix-induced variations in ionization efficiency. oup.com
The use of deuterated standards enhances the accuracy of drug monitoring and is a cornerstone of modern pharmacokinetic and forensic toxicology studies. This precision is essential for constructing reliable pharmacokinetic profiles, calculating key parameters such as formation clearance, and performing mass balance studies that account for all metabolic pathways.
Table 1: Role of this compound in Preclinical Models
| Preclinical Model | Research Application | Function of this compound |
|---|---|---|
| Liver/Intestinal Microsomes | Investigation of Phase I and Phase II metabolism | Internal standard for quantifying the formation rate of Tapentadol (B1681240) O-Sulfate. |
| S9 Fractions | Study of both cytosolic and microsomal metabolism | Internal standard for accurate measurement of the sulfate conjugate in a mixed-enzyme system. chemrxiv.org |
| Hepatocytes (Cultured) | Comprehensive metabolism and transport studies | Reference standard for confirming metabolite identity and internal standard for quantification in cell lysates and media. |
| Tissue Cytosols (Liver, Kidney) | Investigation of cytosolic enzyme activity (e.g., SULTs) | Internal standard to precisely measure sulfation activity in specific tissues. |
Investigation of Interspecies Differences in Tapentadol O-Sulfation Pathways
The metabolic pathways of a drug can vary significantly between species, and understanding these differences is crucial for selecting appropriate animal models for toxicology studies and for extrapolating data to humans. Tapentadol's metabolism, particularly the balance between glucuronidation and sulfation, shows marked interspecies variability. nih.gov
In humans, tapentadol is metabolized primarily through glucuronidation (55%), with sulfation representing a secondary pathway (15%). nih.gov Studies in dogs show that Tapentadol-O-Sulfate is a very minor metabolite, accounting for only 2.8% of the total drug exposure. researchgate.net In stark contrast, research in cats has identified Tapentadol-O-Sulfate as the primary metabolite, constituting 90% of the total drug exposure. researchgate.net In rats, glucuronidation is also the major pathway, with sulfation playing a less prominent role compared to cats or humans. portico.org
This compound is instrumental in these comparative studies. As a certified reference material, it allows for the absolute quantification of the sulfate metabolite formed in hepatocytes or plasma from different species, providing the precise data needed to map these metabolic differences.
Table 2: Interspecies Comparison of Tapentadol Metabolites (% of Total Drug Exposure/Excretion)
| Species | Tapentadol-O-Sulfate | Tapentadol-O-Glucuronide | Parent Tapentadol | Primary Metabolic Pathway |
|---|---|---|---|---|
| Human | ~15% nih.gov | ~55% nih.gov | ~3% (unchanged in urine) drugbank.com | Glucuronidation |
| Cat | ~90% researchgate.net | Minor | ~2.65% researchgate.net | Sulfation |
| Dog | ~2.8% researchgate.net | ~97% researchgate.net | ~0.16% researchgate.net | Glucuronidation |
| Rat | Minor portico.org | Major portico.org | N/A | Glucuronidation |
Facilitation of Metabolite Identification and Structural Elucidation of Conjugates
During drug development, identifying all significant metabolites is a regulatory requirement. portico.org The process of "metabolite hunting" is greatly simplified by using a stable isotope-labeled parent drug. When a preclinical model is dosed with a 50:50 mixture of tapentadol and tapentadol-d5, any resulting metabolites appear as unique "doublets" in the mass spectrum, separated by the mass of the incorporated deuterium (B1214612) atoms (in this case, 5 Daltons). This signature pattern makes it easy to distinguish drug-related material from the complex background of endogenous biological molecules.
Once this compound is identified as a potential metabolite through this screening method, a synthesized and purified version of the compound serves as a certified reference standard. By comparing the chromatographic retention time and the mass spectral fragmentation pattern of the reference standard with the experimental metabolite, its structure can be unequivocally confirmed. oup.com The use of deuterated internal standards is a well-established and robust method for the definitive identification of metabolites in complex samples. oup.compainphysicianjournal.com
Contribution to the Understanding of Potential Drug-Drug Interactions Involving Sulfation Enzymes
Tapentadol has a low potential for drug-drug interactions (DDIs) because its metabolism relies mainly on Phase II enzymes rather than the more easily inhibited or induced Cytochrome P450 (CYP) system. thescipub.comwikipedia.org However, interactions involving conjugation enzymes are still possible. Research has identified that the human cytosolic sulfotransferase (SULT) SULT1A1 is a primary enzyme responsible for the sulfation of tapentadol. nih.govresearchgate.net
The gene for SULT1A1 is known to have single nucleotide polymorphisms (SNPs) that can alter enzyme activity. nih.govnih.gov Studies on these genetic variants have shown that they display differential sulfating activities toward tapentadol. nih.gov This suggests that an individual's genetic makeup could influence how efficiently they metabolize tapentadol via the sulfation pathway. In studies designed to assess the impact of these polymorphisms or to screen for compounds that inhibit SULT1A1, this compound is the key analyte to be measured. Its precise quantification allows researchers to determine the rate of sulfation and how it is affected by different enzyme variants or the presence of potential inhibitors.
Table 3: Relative Activity of SULT1A1 Genetic Variants in Tapentadol Sulfation
| SULT1A1 Variant | Amino Acid Change | Relative Sulfating Activity (%) * |
|---|---|---|
| Wild-Type (SULT1A1*1) | - | 100 |
| SULT1A1*2 | Arg213His | 101.4 ± 4.5 |
| SULT1A1*3 | Met223Val | 103.7 ± 5.1 |
| SULT1A1-Cys11Tyr | Cys11Tyr | 105.2 ± 5.6 |
| SULT1A1-Met59Leu | Met59Leu | 114.8 ± 6.2 |
| SULT1A1-His107Gln | His107Gln | 109.2 ± 5.5 |
| SULT1A1-His149Pro | His149Pro | 102.3 ± 4.9 |
*Data adapted from a study on SULT1A1 allozymes, showing the mean ± S.D. of the relative sulfating activity compared to the wild-type enzyme. nih.gov
Role in Elucidating Comprehensive Biotransformation Pathways Beyond Human Data
The ultimate goal of non-clinical metabolism studies is to build a complete picture of a drug's biotransformation, which informs safety assessments and helps predict its behavior in humans. The significant interspecies differences in tapentadol sulfation highlight the necessity of this work. researchgate.net Relying on data from a single animal species could lead to incorrect assumptions about metabolic clearance and potential toxicities.
By using this compound as an analytical tool, researchers can quantitatively map the sulfation pathway across multiple species and in various tissues (such as the liver, kidney, and intestine) where SULT enzymes are expressed. researchgate.net This comprehensive, cross-species understanding allows for a more informed selection of animal models for long-term toxicology studies. For example, while the dog is a common preclinical species, its tapentadol sulfation profile is vastly different from that of humans, whereas the cat's profile is also highly divergent, albeit in the opposite direction. researchgate.net Elucidating these complete pathways ensures that potential metabolites are identified and assessed for safety, fulfilling regulatory requirements and contributing to a safer drug development process. portico.org
Future Research Directions and Advanced Methodologies for Tapentadol D5 O Sulfate Research
Integration of High-Resolution Mass Spectrometry and Ion Mobility Spectrometry
The integration of high-resolution mass spectrometry (HRMS) with ion mobility spectrometry (IMS) presents a powerful analytical approach for the detailed characterization of Tapentadol-d5 O-Sulfate. This combination allows for the separation of ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, offering an additional dimension of separation and specificity. nih.govscielo.org.co
HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which are crucial for the confident identification of metabolites like this compound. nih.govresearchgate.net This accuracy helps in distinguishing the metabolite from other isobaric interferences present in complex biological matrices. nih.gov The use of HRMS has been demonstrated in targeted opioid screening, showcasing its improved specificity and sensitivity over traditional immunoassay methods. nih.govmayocliniclabs.com
Ion mobility spectrometry, when coupled with mass spectrometry (IMS-MS), can separate isomeric metabolites, which have the same mass but different structures. nih.govnih.gov This is particularly relevant for sulfate (B86663) conjugates, where the position of the sulfate group can vary. Drift tube IMS-MS (DTIMS-MS) has been successfully used to differentiate opioid isomers without prior chromatographic separation. nih.gov The collision cross section (CCS) values obtained from IMS are unique physicochemical properties that can further confirm the identity of this compound. nih.gov
The combination of liquid chromatography (LC) with IMS-MS (LC-IMS-MS) provides a multi-dimensional separation that significantly enhances peak capacity and reduces signal-to-noise ratios, leading to more reliable detection and quantification. nih.gov This integrated approach is particularly beneficial in forensic and toxicological research where unambiguous identification is paramount.
Advancements in Automated and High-Throughput Analytical Screening
The demand for rapid and efficient analysis of a large number of samples in clinical and forensic toxicology has driven the development of automated and high-throughput screening methods. nih.govnih.gov These advancements are directly applicable to the analysis of this compound in biological matrices such as urine and blood. oup.comnih.gov
Automated solid-phase extraction (SPE) platforms coupled with LC-MS/MS or IMS-MS systems can significantly reduce sample preparation time and improve reproducibility. nih.gov For instance, an automated SPE-IMS-MS method has been developed for the rapid screening of opioids in urine, achieving a sample-to-sample analysis time of just 10 seconds. nih.gov This represents a major improvement over traditional chromatographic methods that can take several minutes per sample. nih.gov
Paper spray mass spectrometry (PS-MS) is another innovative technique that allows for the direct and rapid screening of drugs in urine without the need for extensive sample preparation. nih.gov An automated PS-MS system has been successfully used for the semi-quantitative screening of 40 commonly abused drugs and their metabolites, demonstrating its potential for high-throughput applications in toxicology laboratories. nih.gov
Furthermore, the development of high-throughput LC-MS/MS assays for the simultaneous quantification of tapentadol (B1681240) and its metabolites, including the O-glucuronide, has been reported. researchgate.net While challenging due to the large concentration differences between the parent drug and its metabolites, these methods utilize different injection volumes and chromatographic conditions for each analyte from a common processed sample to achieve high sensitivity and a fast run time. researchgate.net
| Technology | Key Advantages for this compound Analysis |
| Automated SPE-IMS-MS | Rapid screening (10s per sample), reduced sample preparation, high specificity. nih.gov |
| Paper Spray Mass Spectrometry (PS-MS) | Minimal sample preparation, rapid analysis, suitable for high-throughput screening. nih.gov |
| High-Throughput LC-MS/MS | Simultaneous quantification of parent drug and metabolites, high sensitivity, fast run times. researchgate.net |
Development of Predictive In Vitro and In Silico Models for Sulfation Pathways
Understanding the sulfation pathways of tapentadol is crucial for predicting its metabolic fate and potential drug-drug interactions. The development of predictive in vitro and in silico models offers a valuable alternative to extensive in vivo studies.
In vitro studies using human liver and intestinal cytosols, as well as recombinant sulfotransferase (SULT) enzymes, have been instrumental in identifying the specific SULT isoforms responsible for the sulfation of tapentadol. researchgate.net Research has shown that SULT1A1 is a key enzyme involved in the sulfation of tapentadol. researchgate.net Furthermore, studies on genetic polymorphisms of SULT1A1 have revealed that different allozymes exhibit varying sulfating activities towards tapentadol, which could explain individual differences in metabolism. researchgate.netpharmgkb.org For example, the K234N variant in SULT1A3 has been associated with decreased sulfation of tapentadol in vitro. pharmgkb.org
In silico models, which use computational approaches to predict metabolic pathways, are becoming increasingly sophisticated. magtechjournal.com These models can be used to predict the likelihood of a compound undergoing sulfation and to identify potential sites of metabolism on the molecule. By integrating data from in vitro experiments, the accuracy of these predictive models can be significantly improved. magtechjournal.com The development of high-accuracy in silico sulfotransferase models is an active area of research. magtechjournal.com
These models are not only valuable for understanding the metabolism of tapentadol but also for screening new drug candidates for their potential to undergo sulfation, thereby aiding in drug development and reducing the need for animal testing.
| Model Type | Application in this compound Research | Key Findings/Potential |
| In Vitro Models | Identification of specific SULT enzymes involved in tapentadol sulfation. researchgate.net | SULT1A1 is a primary enzyme; genetic polymorphisms in SULTs can affect sulfation rates. researchgate.netpharmgkb.org |
| In Silico Models | Prediction of sulfation potential and metabolic sites. magtechjournal.com | Can improve understanding of metabolic pathways and aid in drug development. magtechjournal.com |
Application in Forensic and Toxicological Analytical Research (Focus on Methodological Rigor)
In forensic and toxicological investigations, the accurate and reliable detection of drugs and their metabolites is of utmost importance. This compound, as a stable isotope-labeled internal standard, plays a critical role in ensuring the methodological rigor of analytical methods used for the quantification of tapentadol and its sulfate metabolite. nih.gov
The use of deuterated internal standards, such as this compound, is a cornerstone of robust quantitative analysis by LC-MS/MS. japsonline.com These standards have similar chemical and chromatographic properties to the analyte of interest but a different mass, allowing for the correction of matrix effects and variations in extraction efficiency and instrument response. japsonline.com This leads to improved accuracy and precision in the quantification of tapentadol and its metabolites in complex biological samples like blood, urine, and hair. nih.govnih.gov
Validated analytical procedures for the determination of tapentadol and its metabolites in various biological matrices have been developed using LC-MS/MS. nih.govoup.com These methods often involve a sample preparation step, such as solid-phase extraction or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. nih.govijpsjournal.com The validation of these methods according to established guidelines ensures their reliability for forensic and clinical applications. derpharmachemica.com
In fatal intoxication cases, the analysis of post-mortem samples for tapentadol and its metabolites, including the O-sulfate, can provide crucial information about drug exposure and its potential role in the cause of death. nih.govresearchgate.net The detection of metabolites like Tapentadol-O-sulfate in various tissues can help to establish a history of drug use. nih.gov
Exploration of Novel Isotopic Standards for Comprehensive Metabolite Profiling
While this compound is a valuable tool, the exploration of novel isotopic standards is essential for achieving a more comprehensive metabolite profiling of tapentadol. The use of a suite of isotopically labeled standards for various metabolites allows for more accurate and simultaneous quantification of the complete metabolic profile.
The synthesis of deuterated standards for other major metabolites, such as Tapentadol-O-glucuronide (d6-tapentadol-O-glucuronide) and N-desmethyltapentadol, has been reported and these standards are used in high-throughput LC-MS/MS assays. researchgate.net The use of multiple internal standards, each corresponding to a specific metabolite, can account for any differences in ionization efficiency or matrix effects between the various metabolites. oup.com
Advanced mass spectrometry techniques, such as SWATH (Sequential Window Acquisition of all THeoretical fragment ion spectra) acquisition, coupled with a comprehensive library of analyte data, allow for the simultaneous screening and quantification of a large number of drugs and their metabolites. oup.com The inclusion of a wide range of isotopically labeled internal standards in such methods enhances the reliability and accuracy of the results. oup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
